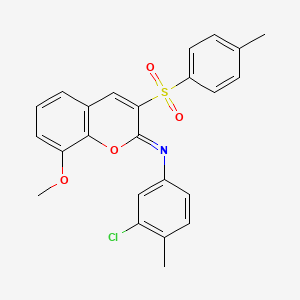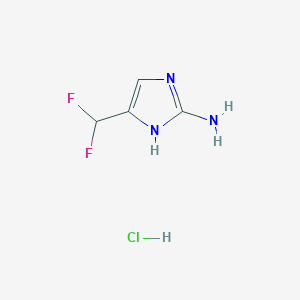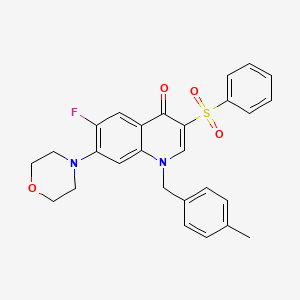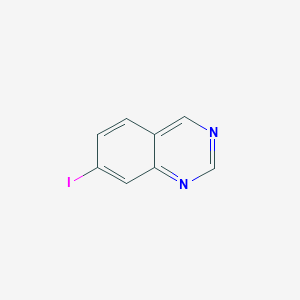![molecular formula C17H17N3O B2663578 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 865657-99-4](/img/structure/B2663578.png)
2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with a fused pyrazole and pyrimidine ring system. Its structural motif is rigid, planar, and contains both pyrazole and pyrimidine rings. This compound has significant photophysical properties and has attracted attention in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of this compound involves various approaches. Researchers have developed different pathways for its preparation and post-functionalization. For example, a regioselective condensation mechanism involving an addition–elimination process has been employed to bond the NH2-group of the starting aminopyrazole with specific positions in the molecule .
Molecular Structure Analysis
The compound’s structure consists of a fused pyrazole and pyrimidine system. It is planar and rigid, allowing for structural modifications throughout its periphery. The modified periphery plays a crucial role in its synthetic versatility and potential applications .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including cyclocondensation reactions. For instance, nucleophilic attack of the pyrazolic nitrogen to a carbonyl group leads to specific products. Regioselectivity can be controlled using dimethylamino leaving groups .
Applications De Recherche Scientifique
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol, is a prominent heterocycle in drug discovery due to its broad range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies have been pivotal in deriving lead compounds for various disease targets, highlighting the versatility and potential of this scaffold in medicinal chemistry (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
Pyrazole moieties, integral to the structure of this compound, are crucial in the synthesis of biologically active compounds. They serve as pharmacophores in many drugs and are extensively used as synthons in organic synthesis. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial, highlighting their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazolo[1,5-a]pyrimidines, are recognized for their diverse biological properties. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility of pyrazoline derivatives in pharmacological applications underlines the potential of structurally related compounds like this compound in drug development (Shaaban et al., 2012).
Optoelectronic Materials from Pyrimidine Derivatives
While not directly related, the application of pyrimidine derivatives in optoelectronic materials provides an insight into the potential use of pyrazolo[1,5-a]pyrimidines in this field. The incorporation of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, suggesting that the structural framework of compounds like this compound could be explored for similar applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2,5-dimethyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLCMMYFFBPMA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)C/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)
![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)


![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)


![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)